4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a 3-chlorophenyl group at position 1 and a 4-chlorobenzamide moiety at position 5 (Fig. 1). Its molecular formula is C₁₉H₁₂Cl₂N₄O₂ (molecular weight: 411.23 g/mol) . The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting kinases and enzymes due to its planar aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O2/c19-12-6-4-11(5-7-12)17(26)23-24-10-21-16-15(18(24)27)9-22-25(16)14-3-1-2-13(20)8-14/h1-10H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQWOHFNMJWFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
The compound likely interacts with its target, CDK2, by fitting into the active site of the enzyme. This interaction can inhibit the activity of CDK2, leading to alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the cells from dividing and proliferating.
Pharmacokinetics
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to have suitable pharmacokinetic properties, as indicated by their clogp values less than 4 and molecular weights less than 400. These properties suggest that the compound is likely to maintain drug-likeness during lead optimization.
Result of Action
The inhibition of CDK2 can lead to significant alterations in cell cycle progression, potentially inducing apoptosis within cells. This can result in the reduction of cell proliferation, which may be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Biological Activity
4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 400.2 g/mol
- CAS Number : 919842-21-0
Synthesis
The synthesis of this compound typically involves the reaction of appropriate chlorinated pyrazole derivatives with benzamides under controlled conditions. The detailed synthetic routes can vary, but they often utilize methodologies such as cyclization and substitution reactions to achieve the desired structure.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer activity. For instance, compounds structurally similar to this compound have shown significant inhibition of cancer cell proliferation in vitro.
- Case Study: RET Kinase Inhibition
- Antiproliferative Activity
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also shown antifungal and antitubercular activities:
- Antifungal Activity : Compounds similar to the target molecule were tested against pathogenic fungal strains and showed promising antifungal activity. The presence of the pyrazole core was crucial for this activity, highlighting its potential as a scaffold for developing new antifungal agents .
The biological activity of this compound is believed to involve:
- Inhibition of specific kinases involved in tumor growth.
- Disruption of cellular pathways through interactions with DNA or RNA synthesis mechanisms.
Data Summary Table
Scientific Research Applications
The compound exhibits a range of biological activities, making it a valuable candidate for further research and development.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation. Key studies have shown that modifications to the structure can enhance selectivity and potency against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit enzymes involved in tumor growth and cell division, potentially leading to reduced tumor size and improved patient outcomes in cancer therapies .
Antimicrobial Activity
The compound has potential antimicrobial properties, particularly against Mycobacterium tuberculosis :
- Activity Assessment : Similar compounds have demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen, suggesting that our compound could exhibit comparable efficacy .
Neuroprotective Effects
Emerging studies suggest that compounds within this class may also offer neuroprotective benefits:
- CNS Disorders : Investigations into allosteric modulation of G protein-coupled receptors (GPCRs) indicate potential therapeutic applications for treating central nervous system disorders, including neurodegenerative diseases .
Case Studies
Several case studies highlight the applications and efficacy of this compound:
Antitubercular Activity
A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to our target compound. This suggests a pathway for developing new antitubercular agents based on this scaffold.
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This indicates a favorable safety profile for further development in clinical settings.
Comparison with Similar Compounds
Structural-Activity Relationship (SAR) Insights
Chlorine Substituents : The 3-chlorophenyl group enhances steric fit in kinase pockets, while the 4-chloro on benzamide improves metabolic stability by blocking cytochrome P450 oxidation .
Pyrimidinone vs.
Enantiomeric Effects : (R)-enantiomers of related compounds show higher antimicrobial activity than (S)-forms, suggesting chiral centers influence target binding .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization, coupling, and deprotection. Key steps from analogous pyrazolo-pyrimidine syntheses include:
- Cyclization : Heating 3-fluoropyridine derivatives with hydrazine at 110°C for 16 hours to form the pyrazolo-pyrimidine core (29% yield) .
- Protection : Using Boc₂O with DMAP/Et₃N in DMF to protect reactive amines, achieving 88% yield .
- Cross-Coupling : Employing Pd₂(dba)₃/XPhos catalysts under N₂ for aryl-amine coupling (70% yield) .
Optimization tips: - Replace low-yield steps (e.g., cyclization) with microwave-assisted synthesis.
- Use Pd catalysts with bulky phosphine ligands (e.g., XPhos) to enhance coupling efficiency.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for verifying substitution patterns. For example, aromatic protons in the 3-chlorophenyl group appear as doublets (δ 7.4–8.2 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 467.08 for analogous compounds) .
- X-ray Crystallography : Resolves ambiguous regiochemistry in pyrazolo-pyrimidine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
- Methodological Answer : Focus on substituent effects:
- Chlorine Positioning : The 3-chlorophenyl group enhances steric bulk, potentially improving target binding. Compare with 4-chloro analogs (e.g., 1-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-4-ol, CAS 5334-29-2) .
- Benzamide Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability and enzyme affinity, as seen in related pyridine-benzamide hybrids .
- Pyrimidine Core Modifications : Introducing fluorine at position 6 (pyrazolo[3,4-d]pyrimidine) improves solubility and pharmacokinetics .
Q. How should researchers resolve contradictions in enzyme inhibition data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies:
- Orthogonal Assays : Combine enzymatic (e.g., acps-pptase inhibition) and cellular assays (e.g., bacterial proliferation) to validate target engagement .
- Biophysical Methods : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics directly .
- Control Experiments : Test against mutant enzymes (e.g., acps-pptase mutants) to confirm specificity .
Q. What computational approaches predict binding modes with bacterial targets like acps-pptase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with acps-pptase’s active site (PDB: 4QTI). Prioritize compounds with hydrogen bonds to Ser-97 and hydrophobic contacts with Leu-124 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM/PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
